molecular formula C18H26N4O B6165886 4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidine CAS No. 1240145-67-8

4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidine

Cat. No. B6165886
CAS RN: 1240145-67-8
M. Wt: 314.4
InChI Key:
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Description

4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidine, also known as 4-t-butyl-5-methyl-2-methylpiperidin-1-yl)pyrimidine, is a pyrimidine derivative that has recently been studied for its potential applications in the field of scientific research. This compound is of interest due to its unique structure, which includes a tert-butyl group, a 3-methyl-1,2-oxazol-5-yl group, and a 3-methylpiperidin-1-yl group. This compound has a range of potential applications in scientific research due to its structure and properties.

Scientific Research Applications

4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidinemethyl-2-methylpiperidin-1-yl)pyrimidine has a range of potential applications in scientific research due to its unique structure and properties. This compound has been studied for its potential use as a ligand for the coordination of metal ions, as a catalyst for organic reactions, and as a substrate for enzymatic reactions. This compound has also been studied for its potential use as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.

Mechanism of Action

The mechanism of action of 4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidinemethyl-2-methylpiperidin-1-yl)pyrimidine is not yet fully understood. However, it is believed to involve the formation of a complex between the compound and the metal ion or enzyme. This complex is then able to bind to the active site of the enzyme or metal ion and block its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidinemethyl-2-methylpiperidin-1-yl)pyrimidine are not yet fully understood. However, this compound has been shown to have a range of effects on enzymes and metal ions. For example, it has been shown to inhibit the activity of certain enzymes and to bind to certain metal ions.

Advantages and Limitations for Lab Experiments

The use of 4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidinemethyl-2-methylpiperidin-1-yl)pyrimidine in laboratory experiments has a range of advantages and limitations. One of the main advantages of this compound is that it is relatively easy to synthesize and is available in a variety of forms. This makes it ideal for use in a range of experiments. However, this compound is also relatively unstable and can be difficult to store for long periods of time.

Future Directions

The potential future directions for 4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidinemethyl-2-methylpiperidin-1-yl)pyrimidine are numerous. This compound could be used to develop new methods for the synthesis of other compounds, as well as new catalysts and inhibitors. It could also be used to develop new fluorescent probes for biological imaging. Additionally, this compound could be further studied to explore its potential therapeutic applications. Finally, this compound could be used to further understand the mechanism of action of enzymes and metal ions.

Synthesis Methods

The synthesis of 4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidinemethyl-2-methylpiperidin-1-yl)pyrimidine has been reported by several research groups. The most common method of synthesis involves the reaction of a 3-methyl-1,2-oxazol-5-yl chloride with a tert-butyl-3-methylpiperidin-1-yl amine to form the desired product. This reaction is carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium chloride. The reaction is typically carried out at room temperature and yields the desired product in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidine' involves the synthesis of the pyrimidine ring, followed by the introduction of the oxazole and piperidine moieties. The tert-butyl group is added last.", "Starting Materials": [ "2,4-dichloro-5-methylpyrimidine", "3-methyl-1,2-oxazole-5-carbaldehyde", "3-methylpiperidine", "tert-butylamine", "potassium carbonate", "acetonitrile", "dimethylformamide", "triethylamine", "diisopropylethylamine", "N,N-dimethylformamide dimethyl acetal", "ethyl chloroformate", "sodium hydride", "methanol", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-5-methyl-2-nitropyrimidine by reacting 2,4-dichloro-5-methylpyrimidine with potassium carbonate and nitric acid in acetonitrile.", "Step 2: Reduction of 4-chloro-5-methyl-2-nitropyrimidine to 4-chloro-5-methyl-2-aminopyrimidine using sodium hydride in dimethylformamide.", "Step 3: Protection of the amino group in 4-chloro-5-methyl-2-aminopyrimidine with N,N-dimethylformamide dimethyl acetal to form a dimethylaminoethyl (DMAP) derivative.", "Step 4: Alkylation of the DMAP derivative with 3-methyl-1,2-oxazole-5-carbaldehyde using diisopropylethylamine as a base to form the oxazole moiety.", "Step 5: Deprotection of the amino group in the DMAP derivative using acetic acid to form the 3-methylpiperidin-1-yl moiety.", "Step 6: Coupling of the oxazole-piperidine intermediate with 4-chloro-5-methyl-2-aminopyrimidine using triethylamine and ethyl chloroformate to form the final compound.", "Step 7: Introduction of the tert-butyl group using tert-butylamine and chloroform in the presence of triethylamine to form the desired compound." ] }

CAS RN

1240145-67-8

Molecular Formula

C18H26N4O

Molecular Weight

314.4

Purity

95

Origin of Product

United States

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